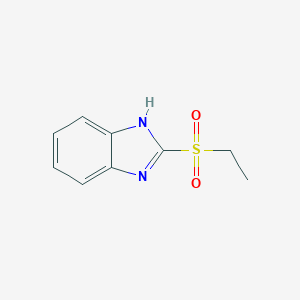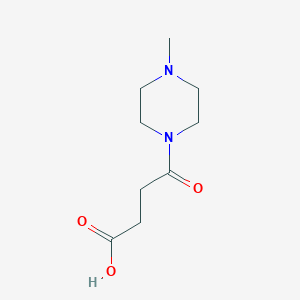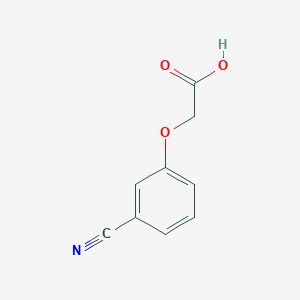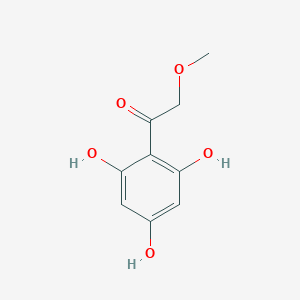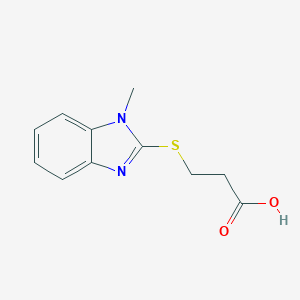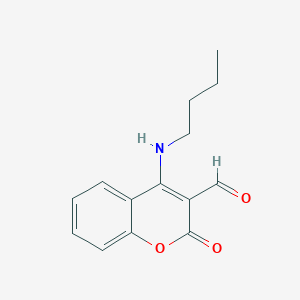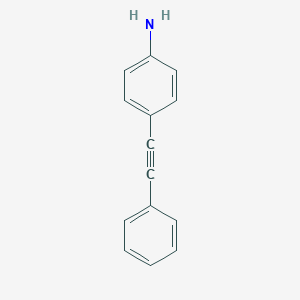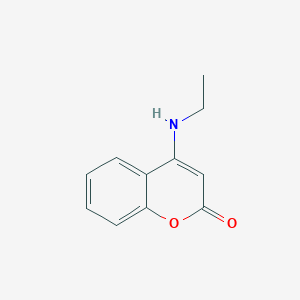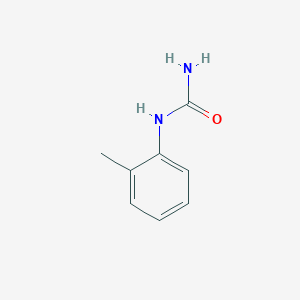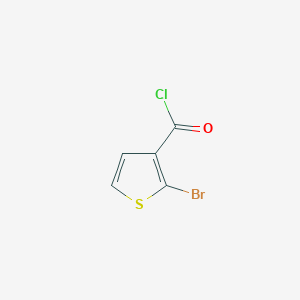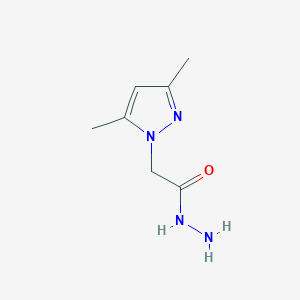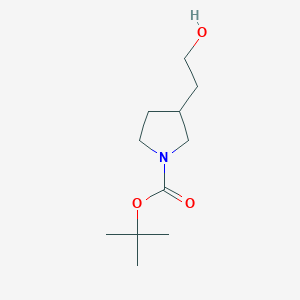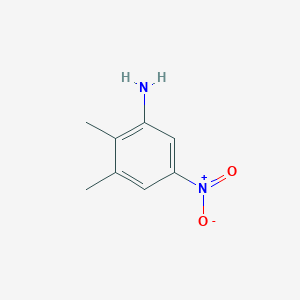
2,3-Dimethyl-5-nitroaniline
概述
描述
2,3-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at positions 2 and 3, and a nitro group is attached at position 5. This compound is known for its applications in various chemical processes and industries.
作用机制
Target of Action
As an aromatic amine, it is known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitro compounds, including nitroanilines, are known to undergo reduction reactions, which can lead to the formation of various intermediates . These intermediates can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Aromatic amines can participate in various biochemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream biochemical pathways .
Pharmacokinetics
Aromatic amines are generally well-absorbed and can be distributed throughout the body . They can undergo metabolic transformations, including oxidation and conjugation, which can affect their bioavailability .
Result of Action
Aromatic amines can interact with cellular components, leading to changes in cellular functions . These changes can have various effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-5-nitroaniline. For example, the presence of other chemicals, pH, temperature, and biological factors can affect its reactivity and interactions with biological targets . Furthermore, environmental pollution with aromatic amines can lead to their accumulation in aquatic systems, potentially affecting aquatic life .
生化分析
Biochemical Properties
The nitro group in 2,3-Dimethyl-5-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-5-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,3-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability .
化学反应分析
Types of Reactions: 2,3-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-director.
Common Reagents and Conditions:
Substitution: Typical conditions involve the use of electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
科学研究应用
2,3-Dimethyl-5-nitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of corrosion inhibitors, antioxidants, and other specialty chemicals.
相似化合物的比较
2-Nitroaniline: Similar in structure but lacks the methyl groups at positions 2 and 3.
3-Nitroaniline: Similar but has the nitro group at position 3 instead of 5.
4-Nitroaniline: Similar but has the nitro group at position 4.
Uniqueness: 2,3-Dimethyl-5-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its chemical reactivity and physical properties. The specific positioning of these groups allows for selective reactions and applications that are not possible with other nitroaniline isomers .
属性
IUPAC Name |
2,3-dimethyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRLXRIHUGVPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356238 | |
| Record name | 2,3-dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109508-62-5 | |
| Record name | 2,3-dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
